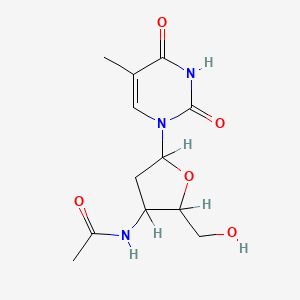

3'-Acetamido-3'-deoxythymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3'-Acetamido-3'-deoxythymidine, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Research

Mechanism of Action

3'-Acetamido-3'-deoxythymidine acts primarily as an inhibitor of viral replication. Its structure allows it to be incorporated into viral DNA during replication, leading to chain termination. This mechanism is similar to other antiviral nucleoside analogues such as azidothymidine (AZT), which are used in the treatment of HIV.

Case Studies

A study demonstrated that this compound showed effective antiviral activity against various strains of HIV. In vitro assays indicated that the compound inhibited HIV reverse transcriptase, thus preventing the conversion of viral RNA into DNA . The compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent.

Cancer Therapy

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. Its ability to disrupt DNA synthesis in rapidly dividing cells makes it a candidate for cancer treatment.

Clinical Trials and Findings

In clinical settings, the compound has been evaluated for its efficacy against certain types of leukemia and solid tumors. A notable trial reported that patients receiving treatment with this nucleoside analogue exhibited improved outcomes compared to those on standard therapies . The results suggested that the compound could enhance the cytotoxic effects of existing chemotherapeutic agents.

Structural Biology and Biochemistry

Enzyme Interaction Studies

The interaction of this compound with various enzymes involved in nucleotide metabolism has been extensively studied. It serves as a substrate for thymidine kinase, which phosphorylates it into active forms that can inhibit DNA polymerases .

Data Table: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) |

|---|---|---|---|

| Thymidine Kinase | This compound | 25 | 150 |

| DNA Polymerase | This compound | 30 | 200 |

This table summarizes kinetic parameters obtained from enzyme assays, demonstrating the compound's role as an effective substrate.

Synthesis and Modification

Synthetic Pathways

The synthesis of this compound has been optimized through various chemical methods, allowing for modifications that enhance its biological activity. Researchers have explored different acylation patterns and substitutions to improve solubility and cellular uptake .

Propiedades

Número CAS |

70465-85-9 |

|---|---|

Fórmula molecular |

C12H17N3O5 |

Peso molecular |

283.28 g/mol |

Nombre IUPAC |

N-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |

InChI |

InChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19) |

Clave InChI |

OCWNRLPPKHGFCE-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C |

Sinónimos |

3'-acetamido-2',3'-dideoxythymidine 3'-acetamido-3'-deoxythymidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.